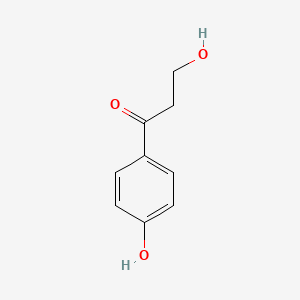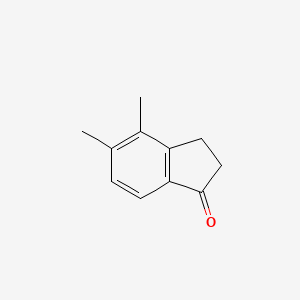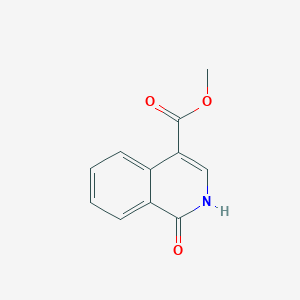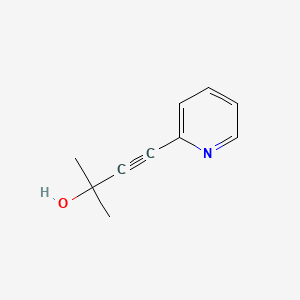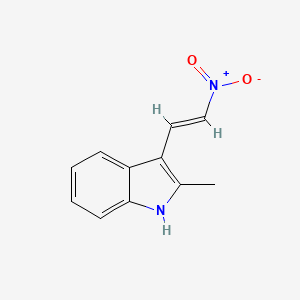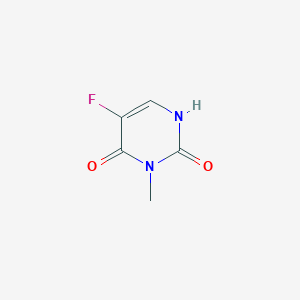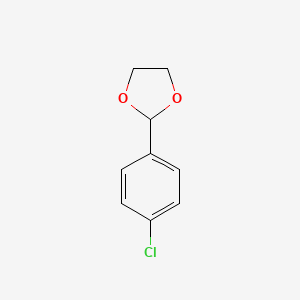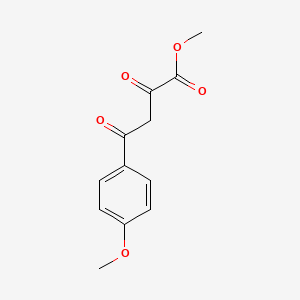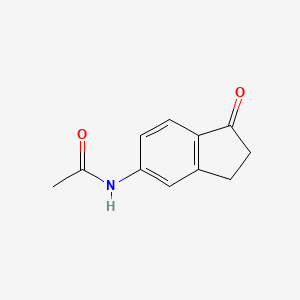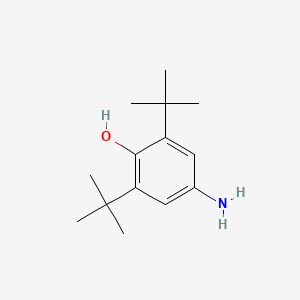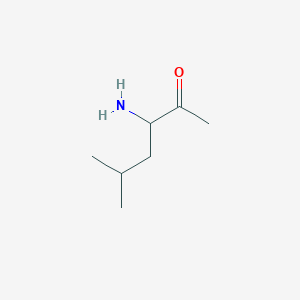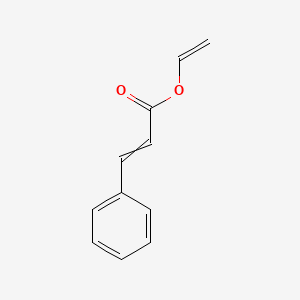
Vinyl cinnamate
Descripción general
Descripción
Vinyl cinnamate is an organic compound derived from cinnamic acid and vinyl alcohol. It is known for its unique photoreactive properties, making it valuable in various industrial and scientific applications. The compound is characterized by its ability to undergo photochemical reactions, particularly under ultraviolet light, which leads to the formation of crosslinked polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyl cinnamate is typically synthesized through the esterification of cinnamic acid with vinyl alcohol. The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Vinyl cinnamate undergoes various chemical reactions, including:
Photodimerization: Under ultraviolet light, this compound can form cyclobutane derivatives through [2+2] cycloaddition reactions.
Isomerization: The compound can undergo E-Z isomerization of the vinyl group under UV irradiation.
Polymerization: this compound can be polymerized to form poly(this compound), which is used in various applications.
Common Reagents and Conditions:
Photodimerization: Requires ultraviolet light (wavelength around 265 nm).
Isomerization: Ultraviolet light is also used for this reaction.
Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator such as benzophenone.
Major Products Formed:
Cyclobutane derivatives: from photodimerization.
Poly(this compound): from polymerization.
Aplicaciones Científicas De Investigación
Vinyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of photoreactive polymers and materials with unique optical properties.
Biology: Investigated for its potential in drug delivery systems due to its ability to form crosslinked networks.
Medicine: Explored for use in controlled drug release systems.
Industry: Utilized in the production of coatings, adhesives, and films with enhanced mechanical properties.
Mecanismo De Acción
The primary mechanism by which vinyl cinnamate exerts its effects is through photochemical reactions. Upon exposure to ultraviolet light, the vinyl group undergoes isomerization and cycloaddition reactions, leading to the formation of crosslinked polymers. These reactions are facilitated by the presence of photoinitiators that generate free radicals, initiating the polymerization process.
Comparación Con Compuestos Similares
Vinyl cinnamate is unique due to its photoreactive properties. Similar compounds include:
Cinnamic acid: The parent compound, which lacks the vinyl group and thus does not undergo the same photochemical reactions.
Methyl cinnamate: An ester of cinnamic acid with methanol, which also lacks the photoreactive vinyl group.
Poly(this compound): The polymerized form of this compound, used in various industrial applications.
This compound stands out due to its ability to form crosslinked networks under UV light, making it valuable in applications requiring photoreactive materials.
Propiedades
IUPAC Name |
ethenyl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGKXTZIQFQFO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=COC(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020990 | |
| Record name | Vinyl trans-cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17719-70-9 | |
| Record name | Vinyl trans-cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of vinyl cinnamate?
A1: this compound has the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol.
Q2: How is this compound synthesized?
A2: this compound can be synthesized via a Schotten-Baumann esterification reaction between poly(vinyl alcohol) and cinnamoyl chloride in the presence of a strong base like sodium or potassium hydroxide. [] The reaction is typically carried out at low temperatures, with the product dissolving in the organic layer. []
Q3: What spectroscopic techniques are used to characterize this compound and its polymers?
A3: Various spectroscopic techniques are employed, including:
- Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies functional groups and monitors changes in chemical structure, such as the formation of cyclobutane rings during photocrosslinking. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provides detailed structural information, confirming the presence of specific protons and carbons in the monomer and polymer. [, , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique analyzes the electronic transitions within the molecule, providing insights into conjugation and photochemical reactions like photodimerization. [, , , , , , ]
Q4: What is the key photochemical property of this compound and its polymers?
A4: this compound and its polymers are photosensitive materials, primarily due to the presence of the cinnamoyl group. [, , , , , , , , , , , , ]
Q5: How does exposure to UV light affect this compound polymers?
A5: Upon exposure to UV light, this compound undergoes [2+2] photocycloaddition reactions. [, , , , , , , , , ] This leads to crosslinking between polymer chains, resulting in changes in solubility, mechanical strength, and refractive index. [, , , , , , , , ]
Q6: What are the applications of this compound's photochemical properties?
A6: The photochemical properties of this compound are utilized in various applications, including:
- Photoalignment Layers for Liquid Crystal Displays (LCDs): The anisotropic photo-orientation of poly(this compound) upon irradiation with linearly polarized UV light allows it to act as an aligning agent, inducing orientation in adjacent liquid crystals. [, , , , , , , ] This property eliminates the need for mechanical rubbing in LCD manufacturing.
- Photoresists: Poly(this compound) is a classic photoresist material. [, ] Upon UV exposure, the exposed areas become insoluble, enabling the creation of patterned surfaces for microelectronics and other applications. []
- Drug Delivery: The photocrosslinking of this compound-based polymers enables the creation of stimuli-responsive drug delivery systems. []
- Mechanophore Applications: Cinnamoyl groups, upon UV dimerization, form cyclobutane rings that can act as mechanophores. [] These bonds can break under mechanical stress, leading to detectable changes in material properties and potential applications in damage sensing.
Q7: How does the introduction of plasticizers affect the properties of poly(this compound)?
A7: Plasticizers enhance the flexibility of poly(this compound), facilitating the thermal reaction of cinnamate side groups. [] This increased flexibility can improve the thermal stability of liquid crystal orientation in films treated with polarized UV light. []
Q8: How does the incorporation of polyimide affect the properties of poly(this compound) blend alignment layers?
A8: Blending poly(this compound) with polyimide enhances the thermal stability of the alignment layer and liquid crystal alignment, due to the increased glass transition temperature (Tg) of the blend. [, ]
Q9: What is the effect of thermal treatments on the miscibility of poly(this compound) blends?
A9: Thermal treatments can alter the miscibility of poly(this compound) blends. For example, thermal crosslinking can improve miscibility with some polymers like poly(styrene-co-hydrostyrene) but decrease miscibility with others like poly(vinyl phenol). []
Q10: How stable are poly(this compound) films in organic solvents?
A10: Photo-crosslinked honeycomb films made from poly(this compound) exhibit excellent stability against organic solvents. [] This stability is attributed to the crosslinked network structure formed during UV irradiation.
Q11: How is surface optical second-harmonic generation (SSHG) used to study poly(this compound)?
A11: SSHG is a surface-sensitive technique used to investigate the reaction kinetics and orientational anisotropy of poly(this compound) films during photopolymerization with polarized UV light. [, ] It provides information on the surface density and orientational order of the cinnamoyl groups.
Q12: How is Atomic Force Microscopy (AFM) employed in the study of this compound?
A12: AFM is used to characterize the surface morphology of this compound-based materials. For instance, it can be used to study changes in surface roughness or particle size after modifications like esterification. []
Q13: What is the role of Fourier transform infrared spectroscopy in studying mechanophore activation in opaque composites?
A13: FTIR spectroscopy can detect mechanophore activation in opaque samples by monitoring changes in the infrared spectrum. Specifically, the appearance or disappearance of peaks associated with the formation or breaking of chemical bonds upon mechanical stress can be monitored. []
Q14: How is X-ray diffraction (XRD) used in the analysis of this compound-based materials?
A14: XRD is used to investigate the crystalline structure of this compound-based materials. For instance, it can be used to analyze the impact of processing conditions on the crystallinity of poly(this compound) nanofibers or to confirm the presence and growth of metal-organic framework (MOF) crystals in composite materials. []
Q15: How do substituents on the cinnamoyl group affect the properties of poly(this compound) derivatives?
A15: Substituents on the cinnamoyl group can significantly impact the photo-aligning behavior of poly(this compound) derivatives. [] Electron-donating or electron-withdrawing groups can influence the electronic configuration and photochemical reactivity of the cinnamate moiety. [, ]
Q16: What are the advantages of using poly(ethylene glycol) (PEG)-lipase complexes in fluorous solvents for this compound reactions?
A16: Forming PEG-lipase complexes can significantly enhance lipase activity in fluorous solvents compared to using native lipase. [] These complexes exhibit higher alcoholysis activity in fluorous solvents compared to conventional organic solvents. []
Q17: What are the environmental considerations related to this compound?
A17: While the provided research does not extensively cover the environmental impact of this compound, responsible practices for its use and disposal should be considered. This includes minimizing waste generation, exploring recycling options, and understanding its potential effects on the environment. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



